Potassium 2-(2-amino-5-bromophenyl)-2-oxoacetate

Ophthalmology Inflammation Enzyme Inhibition

Potent NSAID API for ophthalmic inflammation R&D. Features unique brominated structure for high COX-2 selectivity (IC50 7.45 nM) and superior efficacy vs. nepafenac. Critically, it avoids corneal melt risks associated with diclofenac. Ideal for developing safer, once-daily post-cataract surgery solutions.

Molecular Formula C8H5BrKNO3
Molecular Weight 282.13 g/mol
CAS No. 120095-19-4
Cat. No. B169696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium 2-(2-amino-5-bromophenyl)-2-oxoacetate
CAS120095-19-4
Molecular FormulaC8H5BrKNO3
Molecular Weight282.13 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)C(=O)C(=O)[O-])N.[K+]
InChIInChI=1S/C8H6BrNO3.K/c9-4-1-2-6(10)5(3-4)7(11)8(12)13;/h1-3H,10H2,(H,12,13);/q;+1/p-1
InChIKeyRHJUYMGTTRUVJU-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium 2-(2-Amino-5-Bromophenyl)-2-Oxoacetate (CAS 120095-19-4): A High-Potency COX Inhibitor for Ophthalmic Research and Development


Potassium 2-(2-amino-5-bromophenyl)-2-oxoacetate, also known as bromfenac potassium, is a brominated nonsteroidal anti-inflammatory drug (NSAID) that acts as a potent and nonselective inhibitor of cyclooxygenase (COX) enzymes. As a potassium salt of a phenylacetic acid derivative, it is primarily utilized in ophthalmology for the management of postoperative inflammation and pain following cataract surgery [1]. Its chemical structure features a brominated aromatic ring with an amino group and a potassium salt of an oxoacetate moiety, conferring specific physicochemical and pharmacological properties that distinguish it from other NSAIDs [2].

Why Potassium 2-(2-Amino-5-Bromophenyl)-2-Oxoacetate Cannot Be Substituted by Other NSAIDs in Ophthalmic Applications


Generic substitution of ophthalmic NSAIDs is not straightforward due to significant differences in potency, selectivity, and clinical outcomes. Potassium 2-(2-amino-5-bromophenyl)-2-oxoacetate (bromfenac potassium) demonstrates a unique combination of high COX-2 inhibitory potency and favorable ocular safety profile that is not replicated by other NSAIDs like diclofenac, ketorolac, or nepafenac. The bromine atom in its structure contributes to its enhanced anti-inflammatory activity compared to chlorinated or non-halogenated analogs [1]. Moreover, its potassium salt form may offer advantages in terms of solubility and bioavailability over sodium salts, although direct comparative data are limited [2]. Therefore, procurement decisions must be guided by specific, quantifiable performance metrics rather than class-level assumptions.

Quantitative Differentiation of Potassium 2-(2-Amino-5-Bromophenyl)-2-Oxoacetate (Bromfenac Potassium) Versus Comparators


Superior COX-2 Inhibitory Potency Compared to Diclofenac and Amfenac

Bromfenac exhibits significantly greater potency in inhibiting COX-2 compared to diclofenac, with an IC50 of 7.45 nM versus 30.7 nM, a 4.1-fold difference [1]. It also demonstrates a 2.7-fold higher potency for COX-2 inhibition than amfenac (IC50 20.4 nM) [1]. This enhanced potency is critical for effective suppression of prostaglandin-mediated inflammation at lower drug concentrations.

Ophthalmology Inflammation Enzyme Inhibition

Greater Clinical Efficacy in Post-Cataract Inflammation Compared to Nepafenac

In a head-to-head clinical study of 98 patients undergoing cataract surgery, bromfenac demonstrated significantly better control of early postoperative inflammation than nepafenac. On Day 1 post-surgery, the bromfenac group reported less pain (p<0.001), less redness (p=0.027), milder anterior chamber (AC) cell reactions (p<0.001), and a lower incidence of vitritis (p<0.001) [1]. At Day 40, while both groups showed resolution, 10.2% of nepafenac patients still had mild AC cells versus none in the bromfenac group (p=0.022) [1].

Cataract Surgery Postoperative Inflammation Clinical Trial

Improved Visual Acuity Outcomes in Cataract Surgery Patients

In phase III clinical trials involving 559 patients receiving bromfenac 0.09% and 278 placebo controls, bromfenac treatment was associated with significantly faster and greater improvement in best-corrected visual acuity (BCVA) post-cataract surgery. By Day 15, 84% of bromfenac patients achieved ≥1-line BCVA improvement versus 63% of controls (p<0.0001); 50% achieved ≥3-line improvement versus 35% (p<0.0125). At Day 22, these rates were 87% vs 72% (p<0.001) and 56% vs 41% (p<0.005), respectively [1].

Cataract Surgery Visual Acuity Functional Outcomes

Absence of Corneal Complications Observed with Diclofenac and Ketorolac

A comprehensive review of 23 clinical studies evaluating bromfenac for various ocular indications found that corneal complications, such as melts reported with diclofenac and ketorolac, were not observed with bromfenac in any of the studies [1]. While this is an absence of adverse events rather than a direct comparative trial, it represents a clinically meaningful safety differentiator for long-term or repeated ophthalmic use.

Ocular Safety Corneal Toxicity NSAID Comparison

Potent Inhibition of Prostaglandin Synthesis in Ocular Tissues

In ex vivo studies using rabbit iris-ciliary body tissue, bromfenac inhibited prostaglandin synthesis with an IC50 of 1.1 μM, which was significantly lower (more potent) than indomethacin (4.2 μM) and pranoprofen (11.9 μM) [1]. This 3.8-fold and 10.8-fold greater potency, respectively, in a relevant ocular tissue model underscores its superior capacity to suppress inflammation at the site of action.

Ocular Pharmacology Prostaglandin Inhibition Ex Vivo Model

Potential for Once-Daily Dosing Due to Sustained Ocular Bioavailability

Bromfenac 0.09% ophthalmic solution is approved for once-daily (Q.D.) dosing following cataract surgery [1]. This convenient regimen is supported by its sustained ocular bioavailability and prolonged tissue retention, which differentiate it from many other ophthalmic NSAIDs that require two to four times daily instillation. The Q.D. schedule has been shown to improve patient compliance compared to T.I.D. or Q.I.D. regimens [2].

Ocular Pharmacokinetics Dosing Regimen Patient Compliance

Priority Procurement Scenarios for Potassium 2-(2-Amino-5-Bromophenyl)-2-Oxoacetate


Postoperative Inflammation Management in Cataract Surgery

Procure for clinical studies or therapeutic development aimed at reducing postoperative inflammation and pain following cataract surgery. Evidence supports superior early anti-inflammatory effect compared to nepafenac [1] and improved visual acuity outcomes [2]. Once-daily dosing regimen enhances patient compliance [3].

Development of High-Potency Ophthalmic NSAID Formulations

Utilize as the active pharmaceutical ingredient (API) in novel ophthalmic solutions where high COX-2 inhibitory potency is required. Its IC50 of 7.45 nM against COX-2 [1] and favorable ocular safety profile [2] make it a compelling candidate for treating various ocular inflammatory conditions beyond cataract surgery.

Comparative Pharmacology Studies of NSAID Potency and Selectivity

Employ as a reference compound in head-to-head in vitro or ex vivo studies evaluating COX-1/COX-2 inhibition. Its well-characterized IC50 values [1] and robust inhibition of prostaglandin synthesis in ocular tissues [2] provide a benchmark for assessing new chemical entities or formulations.

Ocular Safety and Toxicity Profiling in Long-Term NSAID Use

Select for preclinical or clinical studies focused on corneal safety, as it has not been associated with corneal melts in published studies, unlike diclofenac and ketorolac [1]. This makes it a safer alternative for evaluating chronic NSAID administration in ocular disease models.

Quote Request

Request a Quote for Potassium 2-(2-amino-5-bromophenyl)-2-oxoacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.